molecular formula C34H45N2O7PS B011183 beta-D-Xylopyranose CAS No. 108783-02-4

beta-D-Xylopyranose

Cat. No.: B011183
CAS No.: 108783-02-4
M. Wt: 656.8 g/mol
InChI Key: RJDYWMSSNMDIOO-UHFFFAOYSA-N
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Description

2-O-DMT-Sulfonyldiethanol phosphoramidite is a specialized phosphoramidite compound used primarily in the synthesis and modification of nucleic acids. This compound is known for its unique chemical composition, which allows for precise and efficient manipulation of nucleic acids, making it invaluable in various biomedical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-O-DMT-Sulfonyldiethanol phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity and consistency. The compound is usually stored at low temperatures to preserve its stability .

Chemical Reactions Analysis

Types of Reactions

2-O-DMT-Sulfonyldiethanol phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-O-DMT-Sulfonyldiethanol phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-O-DMT-Sulfonyldiethanol phosphoramidite involves its ability to form stable bonds with nucleic acids. This interaction allows for the precise modification and synthesis of nucleic acid sequences. The compound targets specific molecular pathways and structures, enabling researchers to manipulate genetic material with high accuracy .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-O-DMT-Sulfonyldiethanol phosphoramidite
  • 2-O-TBDMS-rA(bz) Phosphoramidite
  • 2-O-DMT-Sulfonyldiethanol phosphoramidite

Uniqueness

What sets 2-O-DMT-Sulfonyldiethanol phosphoramidite apart from similar compounds is its exceptional ability to facilitate the synthesis and alteration of nucleic acids with unparalleled precision. Its unique chemical structure and properties make it a preferred choice for various research and industrial applications .

Biological Activity

β-D-Xylopyranose, commonly referred to as β-D-xylose, is a pentose sugar that plays a crucial role in various biological processes. It is a fundamental component of hemicellulose, a polysaccharide found in plant cell walls, and has garnered attention for its potential applications in pharmaceuticals and biotechnology. This article explores the biological activity of β-D-xylopyranose, focusing on its antimicrobial properties, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

β-D-Xylopyranose is characterized by its five-carbon sugar structure, which can exist in multiple anomeric forms. The β configuration is significant due to its influence on the compound's reactivity and biological interactions. The stereochemistry of β-D-xylopyranose affects its solubility, stability, and interaction with enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of β-D-xylopyranose derivatives. A study published in Antibiotics demonstrated that glycosides derived from β-D-xylopyranose exhibited significant antimicrobial activity against various pathogens, including Candida albicans , Staphylococcus aureus , and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 256 μg/mL, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of β-D-Xylopyranose Derivatives

CompoundTarget PathogenMIC (μg/mL)
Glycoside 1C. albicans64
Glycoside 2S. aureus32
Glycoside 3E. coli256
Glycoside 4C. glabrata128

Enzymatic Recognition

β-D-Xylopyranose is also recognized by various enzymes, particularly xylanases, which are crucial for the degradation of hemicellulose in plant biomass. A study on xylanase GH11 from Thermoanaerobacterium saccharolyticum revealed that this enzyme has a high catalytic efficiency (k_cat value of 34,015 s⁻¹ at pH 5.0 and 70 °C) towards beechwood xylan, suggesting that β-D-xylopyranose plays a vital role in industrial applications related to biomass conversion .

Pyrolysis and Thermal Degradation

The thermal degradation of β-D-xylopyranose has been extensively studied due to its implications in biomass energy production. Computational models have been developed to understand the pyrolytic pathways of β-D-xylopyranose, identifying key intermediates such as xylulose that lead to the formation of valuable biofuels like furfural . This research underscores the importance of β-D-xylopyranose not only as a structural component but also as a precursor for biofuel production.

Case Studies and Applications

  • Antimicrobial Applications : The derivatives of β-D-xylopyranose have been explored for their potential use in treating infections caused by resistant bacterial strains. The increased activity of certain derivatives against both methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains highlights their therapeutic promise .
  • Biomass Conversion : The recognition of β-D-xylopyranose by xylanases opens avenues for its use in bioethanol production from lignocellulosic biomass. The efficient breakdown of hemicellulose into fermentable sugars could significantly enhance biofuel yields .
  • Pharmaceutical Development : The structural properties of β-D-xylopyranose make it a candidate for developing new oligosaccharides with specific biological activities, potentially leading to novel therapeutic agents .

Properties

CAS No.

108783-02-4

Molecular Formula

C34H45N2O7PS

Molecular Weight

656.8 g/mol

IUPAC Name

3-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethylsulfonyl]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C34H45N2O7PS/c1-27(2)36(28(3)4)44(42-22-10-21-35)43-24-26-45(37,38)25-23-41-34(29-11-8-7-9-12-29,30-13-17-32(39-5)18-14-30)31-15-19-33(40-6)20-16-31/h7-9,11-20,27-28H,10,22-26H2,1-6H3

InChI Key

RJDYWMSSNMDIOO-UHFFFAOYSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCS(=O)(=O)CCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Key on ui other cas no.

2460-44-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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